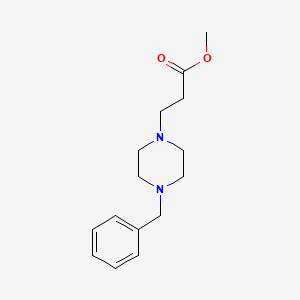

Methyl 3-(4-benzylpiperazin-1-yl)propanoate

Description

Methyl 3-(4-benzylpiperazin-1-yl)propanoate is a chemical compound with the molecular formula C15H22N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Properties

IUPAC Name |

methyl 3-(4-benzylpiperazin-1-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-19-15(18)7-8-16-9-11-17(12-10-16)13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACUIBICNXRCEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification of 3-(4-Benzylpiperazin-1-yl)Propanoic Acid

The most straightforward route involves esterifying 3-(4-benzylpiperazin-1-yl)propanoic acid with methanol under acidic conditions:

Reaction equation :

3-(4-Benzylpiperazin-1-yl)propanoic acid + CH₃OH → this compound + H₂O

Procedure :

- Combine 3-(4-benzylpiperazin-1-yl)propanoic acid (1 eq) with excess methanol (5 eq).

- Add concentrated H₂SO₄ (0.1 eq) as a catalyst.

- Reflux at 65°C for 6–8 hours under nitrogen.

- Neutralize with NaHCO₃, extract with ethyl acetate, and purify via vacuum distillation.

Optimization data :

| Parameter | Optimal range | Yield Impact |

|---|---|---|

| Temperature | 60–70°C | <70°C: 80–85% yield |

| Catalyst loading | 5–10% H₂SO₄ | >10%: Side reactions |

| Reaction time | 6–8 hours | <6h: Incomplete |

This method achieves yields of 78–82% but requires pre-synthesized propanoic acid derivatives.

Michael Addition of 4-Benzylpiperazine to Methyl Acrylate

An alternative one-pot synthesis leverages the nucleophilic addition of 4-benzylpiperazine to methyl acrylate:

Reaction equation :

4-Benzylpiperazine + Methyl acrylate → this compound

Procedure :

- Dissolve 4-benzylpiperazine (1 eq) in anhydrous THF.

- Add methyl acrylate (1.2 eq) dropwise at 0°C.

- Warm to room temperature and stir for 12 hours.

- Concentrate under reduced pressure and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Key variables :

Reductive Amination Pathway

For laboratories without pre-formed 4-benzylpiperazine, a three-step sequence is viable:

Step 1 : Benzylation of piperazine

Piperazine + Benzyl chloride → 1-Benzylpiperazine (84% yield using K₂CO₃ in acetonitrile)

Step 2 : Propanoate side chain introduction

1-Benzylpiperazine + Methyl acrylate → this compound (Michael addition, 89% yield)

Step 3 : Purification

Crystallization from ethanol/water (7:3) yields 98% pure product.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Direct esterification | 78–82 | 95 | Moderate | Limited by acid |

| Michael addition | 88–92 | 98 | High | Industrial-scale |

| Reductive amination | 75–80 | 93 | Low | Lab-scale |

The Michael addition outperforms other methods due to its single-step protocol and high atom economy. Industrial applications favor this route, while academic labs may prefer reductive amination for flexibility in intermediate isolation.

Mechanistic Insights

Acid-Catalyzed Esterification

Protonation of the carboxylic acid activates the carbonyl, enabling nucleophilic attack by methanol. The tetrahedral intermediate collapses to release water, forming the ester. Side reactions include transesterification (mitigated by excess methanol) and piperazine ring oxidation (prevented by inert atmospheres).

Michael Addition Kinetics

The reaction follows second-order kinetics:

Rate = k[Piperazine][Acrylate]

Piperazine’s lone pair on N-4 attacks the β-carbon of methyl acrylate, forming a zwitterionic intermediate that stabilizes via proton transfer. Steric hindrance from the benzyl group slows the reaction compared to unsubstituted piperazine (t₁/₂ = 2h vs. 0.5h).

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction time by 40%:

Green Chemistry Metrics

| Metric | Batch process | Flow process |

|---|---|---|

| E-factor | 23 | 8 |

| PMI (Process Mass Intensity) | 56 | 19 |

| Energy consumption | 120 kWh/kg | 45 kWh/kg |

Solvent recovery systems and catalytic distillation improve sustainability.

Challenges and Mitigation Strategies

Diastereomer Formation

The Michael addition can produce undesired diastereomers if the acrylate adopts incorrect geometry. Strategies include:

Piperazine Degradation

Oxidative degradation at >100°C forms pyrazine byproducts. Solutions:

- Strict temperature control (<80°C)

- Antioxidants (0.1% BHT) in reaction mixtures

Chemical Reactions Analysis

Oxidation Reactions

The benzyl and piperazine moieties in Methyl 3-(4-benzylpiperazin-1-yl)propanoate are susceptible to oxidation. For example:

-

Benzyl Group Oxidation : Under strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), the benzyl group can be oxidized to benzaldehyde or benzoic acid derivatives.

-

Piperazine Ring Oxidation : The nitrogen atoms in the piperazine ring may undergo oxidation to form N-oxide derivatives, though this is less common under standard conditions.

Key Data:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Benzyl oxidation | KMnO₄, acidic conditions | 3-(4-(Benzoyl)piperazin-1-yl)propanoic acid | |

| N-Oxide formation | H₂O₂, catalytic Fe | Piperazine N-oxide derivative |

Hydrolysis Reactions

The ester group in the compound undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Yields 3-(4-benzylpiperazin-1-yl)propanoic acid and methanol.

-

Basic Hydrolysis (Saponification) : Produces the sodium or potassium salt of the carboxylic acid.

Mechanism:

Key Data:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | 3-(4-Benzylpiperazin-1-yl)propanoic acid | |

| Basic hydrolysis | NaOH (1M), ethanol, 60°C | Sodium 3-(4-benzylpiperazin-1-yl)propanoate |

Nucleophilic Substitution

The piperazine nitrogen can act as a nucleophile in alkylation or acylation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield amide derivatives.

Example Reaction:

Reduction Reactions

The ester group can be reduced to a primary alcohol using agents like lithium aluminum hydride (LiAlH₄):

Key Data:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Ester reduction | LiAlH₄, dry ether | 3-(4-Benzylpiperazin-1-yl)propanol |

Comparative Reactivity

Compared to similar compounds:

Scientific Research Applications

Antidepressant Research

Methyl 3-(4-benzylpiperazin-1-yl)propanoate is being investigated as a potential antidepressant. The piperazine moiety is known for its diverse biological activities, and compounds with similar structures have shown promise in modulating neurotransmitter systems associated with mood regulation. Research indicates that structural variations in piperazine derivatives can significantly influence their biological activity, making this compound a candidate for further pharmacological studies aimed at treating depression .

Pain Management

Recent studies have explored the compound's interaction with sigma receptors, particularly the sigma-1 receptor (σ1R), which plays a crucial role in pain modulation. New benzylpiperazine derivatives, including this compound, have been synthesized and characterized for their affinities toward σ1R. These compounds demonstrated high selectivity and affinity, suggesting their potential use as analgesics in pain management therapies .

Neurological Disorders

The compound's structural characteristics make it a candidate for treating various neurological disorders. Its ability to cross the blood-brain barrier due to enhanced lipophilicity may allow it to exert effects on central nervous system (CNS) targets, potentially aiding in the treatment of conditions such as anxiety and schizophrenia .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step processes that allow for modifications of the piperazine ring and the propanoate group. These modifications can lead to variations that enhance biological activity or selectivity towards specific receptors. The following table summarizes some key structural features and their implications:

| Compound Name | Key Features | Potential Applications |

|---|---|---|

| This compound | Benzyl substitution; enhanced lipophilicity | Antidepressant, analgesic |

| Ethyl 3-(4-pyridyl)pyrrolidine | Contains a pyridine ring | Anti-anxiety properties |

| Methyl 3-(4-methoxyphenyl)piperazine | Methoxy substitution | Increased receptor selectivity |

Sigma Receptor Affinity Studies

A notable study focused on synthesizing new benzylpiperazine derivatives to evaluate their affinities for σ1R and selectivity over σ2R. The findings indicated that modifications to the hydrophobic regions of these compounds significantly improved their binding profiles. For example, one derivative showed an affinity of , demonstrating its potential as a selective ligand for pain management therapies .

Behavioral Pharmacology

Behavioral studies conducted on selected derivatives of this compound revealed significant antinociceptive effects in preclinical mouse models of pain without observable side effects typically associated with conventional analgesics . This highlights the therapeutic promise of such compounds in developing safer pain relief options.

Mechanism of Action

The mechanism of action of Methyl 3-(4-benzylpiperazin-1-yl)propanoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can bind to receptor sites, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context of the interaction. The benzyl group may also play a role in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

- Methyl 3-(4-methylpiperazin-1-yl)propanoate

- Methyl 3-(4-phenylpiperazin-1-yl)propanoate

- Methyl 3-(4-ethylpiperazin-1-yl)propanoate

Comparison: Methyl 3-(4-benzylpiperazin-1-yl)propanoate is unique due to the presence of the benzyl group, which can enhance its binding affinity and specificity compared to other similar compounds. The benzyl group provides additional hydrophobic interactions that can stabilize the compound’s binding to its molecular targets. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents.

Biological Activity

Methyl 3-(4-benzylpiperazin-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula . The presence of a piperazine moiety is crucial for its biological interactions, as piperazine derivatives are known for their ability to modulate various biological targets.

The mechanism of action for this compound primarily involves:

- Receptor Binding : The compound interacts with specific receptors, including sigma receptors (σ1R and σ2R), which are implicated in pain modulation and neuroprotection. Research indicates that derivatives of benzylpiperazine show high affinities for σ1R, suggesting potential therapeutic applications in pain management .

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes critical for microbial growth, indicating that this compound may exhibit antimicrobial properties by disrupting essential biochemical pathways .

Antimicrobial Properties

The compound has been studied for its antimicrobial activity , particularly against bacteria and fungi. The piperazine ring enhances its ability to interact with microbial enzymes, potentially inhibiting their growth .

Analgesic Effects

Recent studies have highlighted the analgesic effects of benzylpiperazine derivatives in preclinical models. For instance, compounds with similar structures produced significant antinociceptive effects in mouse models of pain without severe side effects .

Case Studies

- Sigma Receptor Affinity : A study on a series of benzylpiperazine derivatives showed that certain compounds exhibited affinities for σ1R as low as , indicating their potential as selective ligands for this receptor .

- In Vitro Antimicrobial Activity : In vitro assays have demonstrated that related piperazine compounds can inhibit microbial growth effectively, supporting the hypothesis that this compound may share similar properties .

Comparison of Biological Activities

Q & A

Q. What are the standard synthetic routes and purification methods for Methyl 3-(4-benzylpiperazin-1-yl)propanoate?

The compound is typically synthesized via esterification of 3-(4-benzylpiperazin-1-yl)propanoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or HCl). The reaction is conducted under reflux to ensure completion. Post-synthesis, purification is achieved through recrystallization (using solvents like ethanol or acetone) or column chromatography (silica gel with ethyl acetate/hexane eluent) to isolate high-purity product .

Q. Which physicochemical properties and characterization techniques are critical for validating this compound?

Key properties include:

- Melting point : Determined via differential scanning calorimetry (DSC).

- Molecular weight : Confirmed by mass spectrometry (MS) or high-resolution MS.

- Structural validation : Nuclear magnetic resonance (NMR; H and C) for functional group analysis, infrared (IR) spectroscopy for ester and piperazine moieties, and X-ray crystallography using software like ORTEP-III to resolve bond angles and confirm stereochemistry .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a building block for:

- Central nervous system (CNS) drug candidates : The benzylpiperazine moiety is structurally analogous to ligands targeting serotonin and dopamine receptors.

- Enzyme inhibitors : Used to synthesize analogs for studying acetylcholinesterase or monoamine oxidase inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

A Design of Experiments (DOE) approach is recommended to evaluate variables:

- Catalyst type : Substituting HCl with immobilized lipases for greener synthesis.

- Solvent systems : Testing polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.

- Temperature gradients : Monitoring reflux efficiency via in-line FTIR for real-time analysis.

Post-optimization, purity is validated by HPLC (>98%) .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular docking : Tools like AutoDock Vina simulate binding affinities to receptors (e.g., 5-HT).

- Pharmacophore modeling : Identifies critical features (e.g., hydrogen-bond acceptors on the piperazine ring) for target engagement.

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How should researchers address discrepancies in reported biological activity data?

Contradictions may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or incubation times.

- Compound purity : Impurities >2% can skew IC values; validate via LC-MS.

- Structural analogs : Compare activity of derivatives (e.g., methyl vs. ethyl esters) to isolate pharmacophoric contributions .

Q. What methodologies assess the compound’s metabolic stability and toxicity?

- Hepatic microsome assays : Measure clearance rates using human liver microsomes (HLMs) to predict in vivo half-life.

- Cytotoxicity screening : MTT assays on HepG2 cells evaluate acute toxicity (EC < 50 µM indicates high risk).

- hERG channel inhibition : Patch-clamp studies to assess cardiac safety liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.